REACTION_CXSMILES
|
[CH3:1][NH:2][CH3:3].[C:4]([O:8][CH3:9])(=[O:7])[CH:5]=[CH2:6]>CO>[CH3:1][N:2]([CH3:3])[CH2:6][CH2:5][C:4]([O:8][CH3:9])=[O:7]
|
Name
|
|
Quantity
|
500 g
|
Type
|
reactant
|
Smiles
|
CNC
|
Name
|
|
Quantity
|
1800 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
500 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OC
|
Name
|
|
Quantity
|
850 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to -35°
|
Type
|
CUSTOM
|
Details
|
the temperature between -50° and -60°
|
Type
|
CUSTOM
|
Details
|
is kept at -50° to -60° for 21
|
Type
|
CUSTOM
|
Details
|
2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
CUSTOM
|
Details
|
overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The solvent is removed in vacuo
|
Type
|
DISTILLATION
|
Details
|
the residue is distilled under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
CN(CCC(=O)OC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |